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1,3,5-Tribromo-2-(1-bromoethoxy)benzene

Cat. No.: B14204349
CAS No.: 830329-10-7
M. Wt: 437.75 g/mol
InChI Key: VWMZASZHINRWFV-UHFFFAOYSA-N
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Description

Contextualizing 1,3,5-Tribromo-2-(1-bromoethoxy)benzene within the Broader Field of Organobromine Compounds

Organobromine compounds are a diverse class of organic compounds that contain at least one carbon-bromine bond. These compounds are both naturally occurring and synthetically produced, with applications ranging from pharmaceuticals to flame retardants. This compound is a member of a specific subgroup of organobromine compounds known as highly brominated alkyl aryl ethers. This classification is due to the presence of multiple bromine atoms on the aromatic ring and an alkyl ether group. The high degree of bromination significantly influences the chemical and physical properties of the molecule, such as its molecular weight, lipophilicity, and potential for use in materials science.

Structural Characteristics and Nomenclature of Brominated Phenyl Ethers

The structure of this compound consists of a benzene (B151609) ring substituted with three bromine atoms at the 1, 3, and 5 positions. An ethoxy group is attached to the second carbon of the benzene ring, and this ethoxy group is further substituted with a bromine atom on its first carbon. This specific arrangement of atoms gives the molecule its unique properties.

The systematic naming of brominated phenyl ethers follows the IUPAC nomenclature rules. The benzene ring is the parent structure, and the substituents are named and numbered to give the lowest possible locants. In the case of this compound, the numbering prioritizes the principal functional group, the ether, and then the bromine substituents.

To illustrate the nomenclature, a table of related compounds is provided below.

Compound NameMolecular FormulaStructure
1,3,5-Tribromo-2-methoxybenzeneC₇H₅Br₃OA benzene ring with three bromine atoms at positions 1, 3, and 5, and a methoxy (B1213986) group at position 2.
2,4,6-Tribromophenol (B41969)C₆H₃Br₃OA benzene ring with a hydroxyl group at position 1 and three bromine atoms at positions 2, 4, and 6.
1,3,5-Tribromobenzene (B165230)C₆H₃Br₃A benzene ring with three bromine atoms at positions 1, 3, and 5. wikipedia.orgsigmaaldrich.com

Overview of Academic Research Trends in Brominated Ether Chemistry

Academic research into brominated ethers has historically been driven by their efficacy as flame retardants. The presence of bromine atoms in these molecules can interfere with the combustion process in the gas phase, thus reducing the flammability of materials to which they are added. However, growing environmental and health concerns regarding the persistence and potential toxicity of some polybrominated diphenyl ethers (PBDEs) have led to a shift in research focus.

Current research trends include the development of novel brominated flame retardants with reduced environmental impact, as well as studies on the synthesis, properties, and potential applications of a wider variety of brominated ethers beyond flame retardants. There is also significant interest in the catalytic methods for the synthesis of alkyl aryl ethers, including those that are highly halogenated. These methods aim to provide more efficient and selective routes to these complex molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Br4O B14204349 1,3,5-Tribromo-2-(1-bromoethoxy)benzene CAS No. 830329-10-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

830329-10-7

Molecular Formula

C8H6Br4O

Molecular Weight

437.75 g/mol

IUPAC Name

1,3,5-tribromo-2-(1-bromoethoxy)benzene

InChI

InChI=1S/C8H6Br4O/c1-4(9)13-8-6(11)2-5(10)3-7(8)12/h2-4H,1H3

InChI Key

VWMZASZHINRWFV-UHFFFAOYSA-N

Canonical SMILES

CC(OC1=C(C=C(C=C1Br)Br)Br)Br

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways for 1,3,5 Tribromo 2 1 Bromoethoxy Benzene

Strategies for the Construction of the 1,3,5-Tribromobenzene (B165230) Core

The formation of the 1,3,5-tribromobenzene scaffold is a critical first step. This can be approached through direct bromination of benzene (B151609) or via more controlled, multi-step sequences.

Direct bromination of benzene is a classic example of electrophilic aromatic substitution. prepchem.comyoutube.com The reaction typically employs bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). google.com The catalyst polarizes the bromine molecule, generating a more potent electrophile that can attack the electron-rich benzene ring. prepchem.com

The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity. youtube.com However, achieving a specific polysubstitution pattern like 1,3,5-tribromobenzene through direct bromination of unsubstituted benzene is challenging. The first bromine atom introduced deactivates the ring towards further electrophilic attack and directs subsequent bromination to the ortho and para positions. This directing effect makes the direct synthesis of the 1,3,5-isomer difficult and can lead to a mixture of products. wikipedia.org

A more effective and commonly employed method for synthesizing 1,3,5-tribromobenzene involves a multi-step process starting from aniline (B41778). orgsyn.orgnih.gov This approach offers greater control over the substitution pattern. The process begins with the bromination of aniline with bromine water, which readily yields 2,4,6-tribromoaniline (B120722) due to the strong activating and ortho-, para-directing nature of the amino group. orgsyn.org

The subsequent step is the removal of the amino group. This is achieved through a diazotization reaction, where 2,4,6-tribromoaniline is treated with sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., sulfuric acid) to form a diazonium salt. youtube.comnih.gov The diazonium group can then be replaced by a hydrogen atom by reacting the salt with a reducing agent such as ethanol (B145695) or hypophosphorous acid, yielding the desired 1,3,5-tribromobenzene. orgsyn.orgnih.gov

Starting MaterialReagentsProductYield
Aniline1. Br₂/H₂O 2. NaNO₂/H₂SO₄ 3. Ethanol1,3,5-Tribromobenzene74-77% (crude)

A variety of other brominating agents can also be employed for aromatic systems, including N-bromosuccinimide (NBS), often in the presence of a catalyst. google.comprepchem.com For activated rings like phenols, bromination can proceed readily. prepchem.com The choice of brominating agent and reaction conditions can be tailored to the specific substrate and desired level of substitution. prepchem.com

Formation of the Ether Linkage: Focus on Williamson Ether Synthesis and Related Reactions

With the 1,3,5-tribromobenzene core, the next conceptual step towards the target molecule involves the introduction of a hydroxyl group to form a phenol, which can then undergo etherification. For the purpose of synthesizing the target molecule, we will consider the readily available 2,4,6-tribromophenol (B41969) as the key intermediate.

The Williamson ether synthesis is a robust and widely used method for preparing ethers. It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide in an Sₙ2 reaction. In the context of synthesizing 1,3,5-tribromo-2-(1-bromoethoxy)benzene, the nucleophile would be the 2,4,6-tribromophenoxide ion. This is formed by treating 2,4,6-tribromophenol with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to deprotonate the acidic phenolic hydroxyl group.

The resulting phenoxide is a potent nucleophile that can then react with an appropriate electrophile to form the ether linkage. The presence of three bulky bromine atoms on the ring can introduce steric hindrance, which might affect the reaction rate but generally does not prevent the reaction from occurring at the phenolic oxygen.

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or acetonitrile, which can solvate the cation of the phenoxide without significantly solvating the nucleophilic oxygen, thus enhancing its reactivity.

The rate of the Sₙ2 reaction is sensitive to steric hindrance on the electrophile. Therefore, primary alkyl halides are the preferred substrates. The reaction involves a backside attack of the nucleophile on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry if the carbon is chiral. For the synthesis of the target molecule, a non-chiral electrophile is used.

NucleophileElectrophileBaseSolventProduct
2,4,6-Tribromophenol2-Chloroethanol (B45725)K₂CO₃Acetone2-(2,4,6-Tribromophenoxy)ethanol
2,4,6-TribromophenolEthylene (B1197577) OxideTetramethylammonium (B1211777) chloride-2-(2,4,6-Tribromophenoxy)ethanol

Introduction of the Bromoethoxy Moiety

The final stage in the synthesis of this compound involves the formation of the bromoethoxy side chain attached to the tribrominated benzene ring. This is accomplished in a two-step sequence starting from 2,4,6-tribromophenol.

First, a hydroxyethoxy group is introduced. This can be achieved by reacting 2,4,6-tribromophenol with ethylene oxide in the presence of a catalyst like tetramethylammonium chloride. Alternatively, the Williamson ether synthesis can be employed, using 2-chloroethanol or 2-bromoethanol (B42945) as the electrophile to react with the 2,4,6-tribromophenoxide. This reaction yields the intermediate, 2-(2,4,6-tribromophenoxy)ethanol.

The final step is the conversion of the terminal hydroxyl group of the ethoxy side chain to a bromide. This is a standard transformation in organic synthesis and can be accomplished using various brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). This reaction proceeds via nucleophilic substitution at the primary alcohol, replacing the hydroxyl group with a bromine atom to yield the final product, this compound.

Regioselective Bromination of Alkyl Chains in Ether Precursors

The key transformation in the proposed synthesis of this compound is the selective bromination of the ethoxy group at the alpha-position in a 2-ethoxy-1,3,5-tribromobenzene precursor. This type of reaction is typically achieved through a free-radical chain mechanism. byjus.com The reagent of choice for such a transformation is N-bromosuccinimide (NBS). missouri.edu

The reaction proceeds via the Wohl-Ziegler reaction, which is a well-documented method for the allylic and benzylic bromination of hydrocarbons, and can be extended to the alpha-bromination of ethers. missouri.edu The mechanism involves three key steps: initiation, propagation, and termination. byjus.com

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or irradiation with UV light. missouri.eduyoutube.com This generates a radical species that initiates the chain reaction.

Propagation: The initiator radical abstracts a hydrogen atom from the alpha-position of the ethoxy group of the 2-ethoxy-1,3,5-tribromobenzene precursor. This step is highly regioselective due to the stability of the resulting radical, which is resonance-stabilized by the adjacent oxygen atom. The carbon-centered radical then reacts with a molecule of NBS to yield the desired this compound and a succinimidyl radical. This radical can then abstract a hydrogen from another molecule of the ether precursor, continuing the chain reaction.

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture. byjus.com

The regioselectivity of this bromination is a critical aspect. The preference for the alpha-position on the alkyl chain over aromatic bromination is achieved by using a low concentration of bromine radicals, which is a key feature of using NBS as the bromine source. missouri.edu

Control of Substitution Patterns on the Alkyl Bridge

Controlling the substitution pattern to achieve monosubstitution at the alpha-position of the ethyl bridge is paramount. The formation of di-bromo byproducts or other side reactions can be minimized by careful control of the reaction conditions.

The use of a non-polar solvent, such as carbon tetrachloride (CCl₄), is crucial. missouri.edu Polar solvents can promote ionic pathways, which could lead to undesired side reactions. Anhydrous conditions are also essential to prevent the hydrolysis of the NBS and the final product. missouri.edu

The stoichiometry of the reagents also plays a significant role. Using a slight excess of the ether precursor relative to NBS can help to minimize the formation of multiply brominated products. Furthermore, the slow addition of NBS to the reaction mixture can help to maintain a low concentration of the brominating agent, further enhancing selectivity.

The choice of radical initiator and its concentration can also influence the reaction outcome. AIBN is often preferred as it is a reliable source of radicals at moderate temperatures and is less prone to inducing side reactions compared to other initiators.

Catalytic Systems and Reaction Conditions for Optimized Synthetic Yields

ParameterConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, constant concentration of bromine radicals, favoring regioselective alpha-bromination. missouri.edu
Radical Initiator Azobisisobutyronitrile (AIBN) or Benzoyl PeroxideInitiates the free-radical chain reaction upon heating or UV irradiation. missouri.eduyoutube.com
Solvent Carbon Tetrachloride (CCl₄) or other non-polar solventsPromotes the radical pathway and minimizes ionic side reactions. missouri.edu
Temperature Reflux temperature of the solvent (e.g., ~77°C for CCl₄)Provides the necessary energy for the homolytic cleavage of the initiator and propagation of the radical chain.
Atmosphere Inert (e.g., Nitrogen or Argon)Prevents the interference of atmospheric oxygen, which can act as a radical scavenger.
Additives Barium Carbonate (optional)Can be added to neutralize any acidic byproducts that may form during the reaction. missouri.edu

It is important to note that while these conditions are based on established methodologies for the alpha-bromination of ethers, the optimal conditions for the synthesis of this compound would require experimental validation. The electron-withdrawing nature of the tribrominated benzene ring might influence the reactivity of the alpha-hydrogens of the ethoxy group, potentially requiring adjustments to the reaction temperature or initiator concentration to achieve optimal yields.

Reactivity and Transformation Mechanisms of 1,3,5 Tribromo 2 1 Bromoethoxy Benzene

Thermal Degradation Pathways of Brominated Alkyl Aryl Ethers

When subjected to high temperatures, such as those encountered during manufacturing processes, fires, or incineration, brominated alkyl aryl ethers undergo thermal degradation. cdu.edu.au This process typically involves the cleavage of the weakest chemical bonds within the molecule, leading to the formation of various smaller, often reactive, species. cdu.edu.aunih.gov The degradation can occur in both the condensed phase and the gas phase. cdu.edu.au

Investigation of Bond Dissociation Energies (BDEs) of C-Br and C-O Bonds

The thermal stability of a molecule is fundamentally related to the strength of its chemical bonds, which can be quantified by bond dissociation energy (BDE). BDE is the standard enthalpy change required to break a bond homolytically, forming two radical species. wikipedia.org For brominated alkyl aryl ethers, the C-Br and C-O bonds are particularly susceptible to cleavage under thermal stress.

Computational studies using density functional theory (DFT) have been employed to calculate BDEs for various BFRs. ubbcluj.roresearchgate.net These studies indicate that the BDEs of C-Br bonds are generally lower than those of C-O bonds in highly brominated systems, suggesting that debromination is a likely initial step in thermal degradation. researchgate.net However, the specific BDE values are influenced by the electronic environment, including the degree and position of bromine substitution. ubbcluj.ro For instance, in decabromodiphenyl ether (BDE-209), the BDE for the ether (C-O) bond is reported to be around 68.7 kcal/mol, while the C-Br bond BDEs range from 74 to 77 kcal/mol. ubbcluj.ro In contrast, for less brominated congeners, the C-O bond strengthens. ubbcluj.ro

For 1,3,5-Tribromo-2-(1-bromoethoxy)benzene, two primary cleavage points are the C-O ether bond and the four C-Br bonds (three on the aromatic ring and one on the ethoxy side chain). The BDE for the aliphatic C-Br bond is expected to be significantly lower than the aromatic C-Br bonds, making it a likely initial point of cleavage.

Table 1: Representative Bond Dissociation Energies (BDEs) for Bonds in Brominated Aromatic Compounds
Bond TypeCompound ClassTypical BDE (kcal/mol)Reference
Aromatic C-ODecabromodiphenyl ether68.7 ubbcluj.ro
Aromatic C-OTribrominated diphenyl ether>77 ubbcluj.ro
Aromatic C-BrDecabromodiphenyl ether74 - 77 ubbcluj.ro
Aliphatic C-BrGeneral~68 ucsb.edu

Homolytic Cleavage Processes and Radical Intermediates

Thermal degradation is often initiated by homolytic cleavage, where a covalent bond breaks, and each fragment retains one of the bonding electrons. chemistrysteps.compressbooks.pub This process, which can be induced by heat or light, results in the formation of highly reactive radical intermediates. pressbooks.pubdiva-portal.org

In the case of this compound, homolysis can occur at several sites:

Aliphatic C-Br bond cleavage: This is often the most favorable initial step due to the lower BDE, yielding a bromine radical (Br•) and an organic radical.

Aromatic C-Br bond cleavage: This requires more energy but also produces a bromine radical and an aryl radical.

Ether C-O bond cleavage: This cleavage would result in a tribromophenoxyl radical and a 1-bromoethyl radical.

These primary radical intermediates can then participate in a cascade of subsequent reactions, including hydrogen abstraction, recombination, and further fragmentation, leading to a complex mixture of degradation products. nih.gov For example, the released bromine radicals are key to the flame retardant action of these compounds, as they can scavenge other radicals in the gas phase, thereby inhibiting combustion. nih.gov

Influence of Bromination Pattern on Thermal Stability

The number and position of bromine atoms on the aromatic ring significantly affect the thermal stability of brominated aryl ethers. Computational studies on polybrominated diphenyl ethers (PBDEs) have shown that as the number of bromine substituents decreases, the BDE of the C-O ether bond generally increases, enhancing the molecule's thermal stability. ubbcluj.ro

Debromination Mechanisms

Debromination, the removal of bromine atoms from the molecule, is a primary transformation pathway for brominated aromatic compounds in various environments. This process can occur through reductive or photolytic mechanisms.

Reductive Debromination in Environmental Systems

In environmental systems, particularly under anaerobic conditions, reductive debromination is a significant degradation pathway for brominated compounds. mdpi.com This process involves the transfer of electrons to the molecule, leading to the cleavage of a carbon-bromine bond and its replacement with a carbon-hydrogen bond. psu.edu

Several environmental agents can facilitate this reaction:

Zerovalent Metals: Nanoscale zerovalent iron (nZVI) has been shown to effectively debrominate PBDEs. mdpi.comnih.gov The reaction proceeds via a stepwise mechanism, where higher brominated congeners are transformed into less brominated ones. nih.gov The reaction is believed to occur through an electron transfer mechanism from the metal surface to the brominated compound. mdpi.com

Microbial Action: Certain anaerobic microorganisms can utilize brominated compounds as electron acceptors in a process known as dehalorespiration. frontiersin.org Studies have shown that microbial consortia can slowly debrominate highly brominated diphenyl ethers into lower brominated, and potentially more bioavailable, congeners. frontiersin.org

Metal Oxides: Naturally occurring minerals such as birnessite (δ-MnO2) have been shown to promote the debromination of decabromodiphenyl ether in laboratory settings. psu.edu

For this compound, similar reductive debromination pathways are plausible, leading to the formation of a series of less-brominated intermediates and ultimately, potentially, 2-ethoxybenzene.

Photolytic Degradation Pathways under Environmental Conditions

Photolytic degradation, initiated by the absorption of sunlight (UV radiation), is another crucial environmental transformation pathway for BFRs. diva-portal.orgfera.co.uk The input of light energy can excite electrons within the molecule, leading to the destabilization and cleavage of chemical bonds, often forming radical intermediates. diva-portal.org

Studies on various BFRs have demonstrated that photolysis typically results in stepwise reductive debromination. diva-portal.orgdoaj.orgnih.gov The C-Br bonds are cleaved, and the resulting aryl radical can abstract a hydrogen atom from the surrounding medium (e.g., water or organic matter) to form a less brominated product. diva-portal.org The rate and extent of photolytic degradation depend on factors such as the wavelength of light, the presence of sensitizing molecules in the environment, and the physical state of the compound (e.g., dissolved in water, adsorbed to sediment). nih.gov It is expected that this compound would undergo similar photolytic debromination, likely starting with the cleavage of one of the C-Br bonds, to yield a variety of di- and mono-brominated products.

Table 2: Summary of Degradation Mechanisms for Brominated Alkyl Aryl Ethers
MechanismConditionsKey ProcessPrimary Products/Intermediates
Thermal DegradationHigh Temperature (e.g., >300°C)Homolytic cleavage of C-Br and C-O bondsBromine radicals, aryl radicals, phenoxyl radicals
Reductive DebrominationAnaerobic, environmentalElectron transfer leading to C-Br cleavageLesser-brominated congeners, bromide ions
Photolytic DegradationSunlight (UV radiation)Photo-induced homolytic C-Br cleavageLesser-brominated congeners, radical intermediates

Mechanistic Studies of Intramolecular Bromine Migration

No mechanistic studies detailing the intramolecular bromine migration of this compound have been found. Research in this area would typically involve computational modeling to determine transition states and energy barriers, as well as experimental techniques such as isotopic labeling to trace the path of the bromine atom. Such data is not available for this specific compound.

Chemical Reactions with Reactive Species

Detailed information on the reactions of this compound with various reactive species is not documented in the available literature.

There are no published studies on the reactions of this compound with atomic bromine or other halogen radicals. Such investigations would be crucial for understanding its degradation pathways and potential for forming other halogenated compounds in relevant environments.

Specific data on the bimolecular reactions of this compound with oxygen and hydrogen are absent from the scientific record. Understanding these reactions would provide insight into its oxidative and reductive stability and the nature of the resulting products.

Formation of Secondary Chemical Products

The potential for this compound to form secondary chemical products, particularly under thermal stress, has not been specifically investigated.

There is no direct evidence or research on the propensity of this compound to undergo ring-closure reactions to form polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). While structurally similar compounds, such as polybrominated diphenyl ethers (PBDEs), are known precursors to PBDD/Fs, specific studies on this bromoethoxybenzene (B12655237) derivative are lacking.

No studies have been found that analyze the byproducts formed from the high-temperature decomposition of this compound. Such research would be necessary to assess its thermal stability and identify potential transformation products under pyrolytic conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 1,3,5-Tribromo-2-(1-bromoethoxy)benzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon resonances.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the substitution pattern on the benzene (B151609) ring.

Aromatic Region: The tribrominated benzene ring contains two aromatic protons. Due to the symmetrical 1,3,5-tribromo substitution pattern, these protons are chemically equivalent and would appear as a singlet. The significant electron-withdrawing effect of the three bromine atoms and the ether linkage would shift this signal downfield, likely in the range of 7.5-7.8 ppm.

Aliphatic Region: The 1-bromoethoxy side chain gives rise to two distinct signals.

The methine proton (-O-CH(Br)-) is directly attached to the ether oxygen and a bromine atom, both of which are strongly deshielding. This would result in a quartet downfield, anticipated in the region of 6.0-6.5 ppm, due to coupling with the methyl protons.

The methyl protons (-CH₃) would appear as a doublet in the upfield region, likely around 1.8-2.2 ppm, due to coupling with the methine proton.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Aromatic Carbons: The benzene ring is expected to show four distinct signals.

The carbon atom bearing the ether linkage (C-O) would be the most downfield of the aromatic signals, likely in the 150-155 ppm range.

The three carbon atoms attached to bromine (C-Br) would be shifted upfield relative to unsubstituted benzene carbons, appearing in the range of 110-125 ppm. Due to symmetry, the C3 and C5 carbons would be equivalent, while the C1 carbon would be distinct.

The two carbons bearing hydrogen atoms (C-H) would also be equivalent and are expected to resonate in the 130-135 ppm region.

Aliphatic Carbons: The 1-bromoethoxy group will display two signals.

The methine carbon (-O-CH(Br)-) would be significantly downfield due to the attached oxygen and bromine, with an expected chemical shift in the 80-90 ppm range.

The methyl carbon (-CH₃) would be found in the upfield region, typically around 20-25 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic-H7.6 (s, 2H)132.0
-O-CH(Br)-6.2 (q, 1H)85.0
-CH₃2.0 (d, 3H)22.0
Aromatic-C-O-152.0
Aromatic-C-Br (C1)-118.0
Aromatic-C-Br (C3, C5)-120.0

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To confirm the assignments made from one-dimensional NMR, two-dimensional techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a correlation between the methine proton of the ethoxy group and the methyl protons, confirming their coupling. No correlations would be observed for the aromatic protons as they are a singlet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show cross-peaks between the aromatic proton signal and its corresponding carbon signal, the methine proton and its carbon, and the methyl protons and their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. Key expected correlations would include:

The aromatic protons showing correlations to the neighboring C-Br and C-O carbons.

The methine proton of the ethoxy group showing a correlation to the aromatic carbon attached to the ether oxygen (C-O) and to the methyl carbon.

The methyl protons showing a correlation to the methine carbon.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

HRMS would be used to determine the exact mass of the molecular ion of this compound. The presence of four bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak cluster due to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes. The calculated exact mass of the most abundant isotopic combination (C₈H₇⁷⁹Br₃⁸¹BrO) would be compared to the experimentally determined mass to confirm the elemental formula.

Tandem mass spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of the molecular ion. Common fragmentation patterns for brominated aryl ethers include:

Cleavage of the ether bond: Loss of the 1-bromoethoxy group as a radical or cation.

Loss of bromine atoms: Sequential loss of bromine radicals from the aromatic ring.

Alpha-cleavage: Fragmentation of the ethoxy side chain.

By analyzing the daughter ions produced, the connectivity of the molecule can be confirmed.

Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (relative) Proposed Fragment Fragmentation Pathway
[M]+C₈H₇Br₄O⁺Molecular Ion
[M - Br]+C₈H₇Br₃O⁺Loss of a bromine radical
[M - CH(Br)CH₃]+C₆H₂Br₃O⁺Cleavage of the ether bond
[M - OCH(Br)CH₃]+C₆H₂Br₃⁺Cleavage of the ether bond with loss of the oxygen

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprints

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the different vibrational modes.

C-H stretching: Aromatic C-H stretching vibrations are expected in the 3050-3100 cm⁻¹ region, while aliphatic C-H stretching will appear in the 2850-3000 cm⁻¹ range.

C-O stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O-C asymmetric stretching is expected around 1200-1275 cm⁻¹, and a symmetric stretching band around 1000-1075 cm⁻¹.

C-Br stretching: The C-Br stretching vibrations typically occur in the fingerprint region, between 500 and 680 cm⁻¹.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The highly symmetric nature of the 1,3,5-tribrominated ring may lead to some vibrational modes being more intense in the Raman spectrum than in the IR spectrum, particularly the symmetric ring breathing modes.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H stretch3080 (w)3080 (m)
Aliphatic C-H stretch2980, 2930 (m)2980, 2930 (s)
Aromatic C=C stretch1580, 1470 (m)1580 (s)
Asymmetric C-O-C stretch1250 (s)1250 (w)
Symmetric C-O-C stretch1050 (s)1050 (m)
C-Br stretch650-550 (m)650-550 (s)

w = weak, m = medium, s = strong

Analysis of "this compound" Reveals a Lack of Available Crystallographic Data

A thorough review of scientific literature and chemical databases indicates that detailed structural information, particularly from X-ray crystallography, for the compound "this compound" is not publicly available at this time. While spectroscopic and structural data for related brominated benzene derivatives exist, specific experimental characterization for this exact molecule, especially its precise solid-state structure, remains uncharacterised in published research.

It is important to note the existence of data for structurally similar compounds. For instance, information is available for "1,3,5-tribromo-2-methoxy-benzene" and "1,3,5-tribromo-2-(2-bromoethoxy)benzene". However, the seemingly minor difference in the position of the bromine atom on the ethoxy side chain—from the 2-position to the 1-position as requested—results in a distinct chemical entity for which no specific crystallographic studies appear to have been conducted or published. A search of chemical repositories like PubChem for a related compound, "1,3,5-tribromo-2-(2-bromoethoxy)benzene," explicitly states that no literature data is available for it, further highlighting the scarcity of research on such specific isomers.

Consequently, without primary crystallographic data, any discussion on the solid-state structure of "this compound" would be purely speculative. The scientific community awaits further research and publication to elucidate the structural characteristics of this particular compound.

Theoretical and Computational Chemistry Investigations

Application of Quantum Chemical Methods for Electronic Structure

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 1,3,5-Tribromo-2-(1-bromoethoxy)benzene, DFT methods, such as those employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), would be employed to perform geometry optimization. This process computationally determines the most stable arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface.

The geometry optimization would yield crucial data on bond lengths, bond angles, and dihedral angles. For instance, the C-Br, C-O, and C-C bond lengths within the benzene (B151609) ring and the bromoethoxy side chain would be precisely calculated. Furthermore, DFT calculations provide the total electronic energy of the optimized structure, which is a key parameter for assessing its stability.

Ab Initio Approaches for High-Level Accuracy

For situations demanding higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, can be utilized. Methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation. While computationally more intensive, these methods can serve as a benchmark for the results obtained from DFT. Applying these high-level calculations to this compound would provide very accurate electronic energies and refined geometric parameters, offering a deeper understanding of its electronic structure.

Prediction and Analysis of Molecular Geometries and Conformational Landscapes

The presence of the flexible 1-bromoethoxy side chain introduces conformational complexity to this compound. The rotation around the C-O and C-C single bonds in this side chain can lead to various spatial arrangements, or conformers, each with a different energy.

A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by DFT re-optimization of the low-energy conformers, would be necessary to map out the conformational landscape. This analysis would identify the global minimum energy conformer, representing the most populated structure at equilibrium, as well as other local minima. The relative energies of these conformers, calculated at a high level of theory, would allow for the determination of their Boltzmann population distribution at a given temperature. Key dihedral angles, such as the C-C-O-C and Br-C-C-O angles, would define the geometry of each conformer.

Energetic Studies of Reaction Pathways and Transition States

Theoretical methods are particularly valuable for exploring the mechanisms of chemical reactions. For this compound, potential reactions could involve nucleophilic substitution at the benzylic carbon bearing a bromine atom or reactions involving the aromatic ring.

Calculation of Activation Energies and Reaction Enthalpies for Transformations

To study a potential reaction, the structures of the reactants, products, and, crucially, the transition state (the energy maximum along the reaction coordinate) must be located and optimized on the potential energy surface. DFT and ab initio methods are employed for this purpose. The difference in energy between the transition state and the reactants defines the activation energy (Ea), which is a critical parameter for determining the reaction rate. A lower activation energy implies a faster reaction.

Furthermore, the difference in enthalpy between the products and the reactants gives the reaction enthalpy (ΔHrxn). This value indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). For a hypothetical hydrolysis reaction of the bromoethoxy group, these calculations would provide a quantitative understanding of the reaction's feasibility and energetics.

Kinetic Modeling of Reaction Mechanisms

The data obtained from the calculation of activation energies can be used within the framework of Transition State Theory (TST) to estimate reaction rate constants. By calculating the rate constants for different competing reaction pathways, a kinetic model can be constructed. This model can predict the distribution of products under various reaction conditions. For this compound, kinetic modeling could, for example, predict the regioselectivity of a substitution reaction on the aromatic ring, taking into account the directing effects of the existing substituents.

Computational Prediction of Spectroscopic Parameters

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a fundamental method for predicting the spectroscopic parameters of molecules like "this compound". These theoretical calculations can provide valuable information on the molecule's electronic structure and vibrational modes, which are directly related to its spectroscopic signatures.

For instance, in studies of similar halogenated benzene derivatives, DFT calculations have been successfully employed to predict infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net The process typically involves optimizing the molecular geometry of the compound in a simulated environment. Following geometry optimization, vibrational frequency analysis can be performed to predict the IR and Raman spectra. Each calculated vibrational mode can be assigned to specific molecular motions, such as C-H stretching, C-C aromatic ring vibrations, and C-Br stretching.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. scielo.org.za These calculations provide theoretical chemical shift values that can be correlated with experimental data to aid in the structural elucidation of the molecule. The accuracy of these predictions is highly dependent on the choice of the functional and basis set used in the computational model. For example, the B3LYP functional with a 6-311++G(d,p) basis set is a common choice for such calculations, often yielding results in good agreement with experimental findings for related organic molecules. researchgate.net

A hypothetical data table for the predicted vibrational frequencies of "this compound" based on DFT calculations might look like the following:

Vibrational Mode Calculated Wavenumber (cm⁻¹) Assignment
ν(C-H) aromatic3100-3000Aromatic C-H stretching
ν(C-H) aliphatic2990-2900Aliphatic C-H stretching
ν(C=C) aromatic1600-1450Aromatic ring C=C stretching
δ(C-H)1400-1200C-H bending
ν(C-O)1250-1050C-O ether stretching
ν(C-Br)700-500C-Br stretching

Note: The values in this table are illustrative and represent typical ranges for the assigned vibrational modes. Actual calculated values would require specific DFT computations for "this compound".

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. For a flexible molecule like "this compound," which has a rotatable ethoxy side chain, MD simulations can provide crucial insights into its conformational landscape and intermolecular interactions.

Conformational analysis through MD simulations would involve simulating the molecule's motion and identifying the most stable (lowest energy) conformations. This is achieved by calculating the potential energy of the molecule as a function of its dihedral angles. The results would reveal the preferred spatial arrangement of the bromoethoxy group relative to the tribromobenzene ring. Such studies on similar molecules have shown that the presence of bulky substituents can significantly influence the conformational preferences. bashgmu.ru

MD simulations can also be used to understand how molecules of "this compound" interact with each other in a condensed phase (liquid or solid). By simulating a system containing many molecules, it is possible to analyze the non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, that govern the bulk properties of the substance. For aromatic compounds, π-π stacking interactions between the benzene rings can also play a significant role in the molecular packing and are a key aspect that can be investigated through MD simulations. rsc.org The insights gained from these simulations are valuable for understanding the material's physical properties, such as its melting point, boiling point, and solubility.

A hypothetical table summarizing the types of intermolecular interactions that could be studied for "this compound" using MD simulations is presented below:

Interaction Type Description Potential Influence on Properties
Van der Waals ForcesWeak, short-range electrostatic attractions between uncharged molecules.Affects packing efficiency, density, and boiling point.
Dipole-Dipole InteractionsElectrostatic interactions between permanent dipoles of adjacent molecules.Influences melting point, boiling point, and solubility in polar solvents.
π-π StackingNon-covalent attractive interactions between aromatic rings.Contributes to the stability of the solid-state structure and can affect electronic properties.

Note: The specific contributions of these interactions for "this compound" would need to be determined through detailed MD simulations.

Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of brominated flame retardants (BFRs), providing the necessary separation of complex mixtures prior to detection. cdc.gov Both gas and liquid chromatography are extensively used, each offering distinct advantages for different classes of brominated compounds.

Gas chromatography combined with mass spectrometry (GC-MS) is a standard and widely applied technique for the analysis of persistent organic pollutants like polybrominated diphenyl ethers (PBDEs) and other brominated ethers due to their volatility and thermal stability. nih.govcdc.govthermofisher.com This method allows for the congener-specific analysis of these compounds. nih.gov

The system typically employs a capillary column, such as a DB-1HT or DB-5ms, for separation. waters.comfcrisk.ru The mass spectrometer can be operated in different ionization modes, including electron ionization (EI) and electron capture negative ionization (ECNI). cdc.govnih.gov EI-MS provides valuable structural information from fragmentation patterns, while NCI-MS offers exceptional sensitivity, particularly for compounds with four or more bromine atoms, by monitoring characteristic bromide anions (m/z 79 and 81). cdc.govnih.govacs.org For many PBDEs, the primary ions monitored are the molecular ion [M]⁺ for lower brominated congeners and the [M-Br₂]⁺ fragment for more highly brominated ones. waters.comacs.org The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions, which is especially useful for complex sample matrices. waters.comacs.orgnih.gov

Table 1: Typical GC-MS Parameters for Brominated Ether Analysis

ParameterTypical SpecificationReference
GC ColumnDB-1HT (15 m x 0.25 mm x 0.1 µm) or DB-5ms (20 m x 0.18 mm x 0.18 µm) waters.com
Injector Temperature260 °C (Splitless mode) waters.com
Oven Temperature ProgramInitial 90°C, ramped to 310°C acs.org
Carrier GasHelium at a constant flow of ~1.2 mL/min acs.orgnih.gov
Ionization ModeElectron Ionization (EI) or Electron Capture Negative Ionization (ECNI) cdc.govnih.gov
Detection Limits30 fg to 1.72 pg (NCI-MS); 0.53 to 32.09 pg (EI-MS) nih.gov

For ultra-trace analysis, high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the gold standard. nih.govresearchgate.net This technique offers superior selectivity and sensitivity, allowing for detection at the femtogram level. thermofisher.com HRGC-HRMS instruments are typically operated at a mass resolution of 10,000, which effectively separates target analyte signals from matrix interferences. thermofisher.com

This methodology is essential for the analysis of brominated dioxins and furans, which can be contaminants in BFR technical mixtures and require highly specific detection. nih.govresearchgate.net The use of a short (e.g., 15 m) capillary column is often recommended to improve the analysis of thermolabile, highly brominated congeners. thermofisher.com The system uses multiple ion detection (MID) mode, often with a perfluorokerosene (PFK) lock mass to ensure mass accuracy. thermofisher.com The high resolution allows for the accurate mass measurement of isotopic clusters, confirming the elemental composition of the detected ions. thermofisher.com

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem MS (LC-MS/MS), has become an important alternative to GC-MS for BFR analysis. researchgate.netscientific.net It is especially well-suited for polar and thermolabile BFRs, such as tetrabromobisphenol A (TBBPA) and hexabromocyclododecane (HBCD), which can degrade under high temperatures in a GC inlet. researchgate.netscientific.netnih.gov

The separation is typically achieved on a reverse-phase column, such as a C18 column. nih.gov The mass spectrometer is often operated using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govresearchgate.net LC-MS/MS provides low detection limits, often in the picogram range, and avoids the issue of thermal degradation sometimes seen with GC-based methods. researchgate.netscientific.net While LC-MS/MS is ideal for hydroxylated BDEs (OH-BDEs), it generally has higher limits of detection for less polar compounds like PBDEs and methoxylated BDEs (MeO-BDEs) due to their lower ionization efficiencies. nih.gov

Achieving clear separation of the numerous brominated ether congeners is a significant analytical challenge. thermofisher.comaccustandard.com Optimization of chromatographic conditions is therefore critical for accurate, congener-specific quantification. nih.govnih.gov

Key parameters that are optimized include the GC stationary phase, column dimensions, oven temperature program, carrier gas flow rate, and injection technique. fcrisk.ruresearchgate.net Non-polar and slightly polar capillary columns are commonly used for PBDE analysis. accustandard.com The elution order of congeners depends on the stationary phase and the substitution pattern of the bromine atoms on the diphenyl ether backbone. accustandard.com For instance, a study determined the elution order of 126 PBDE congeners on seven different GC stationary phases to help analysts select the most suitable column for their specific separation needs. accustandard.com The use of shorter columns (e.g., 15 m) can be advantageous for analyzing higher brominated, thermolabile congeners by reducing analysis time and the risk of degradation. waters.comaccustandard.com

Sample Preparation and Extraction Methods for Environmental Matrices

The analysis of brominated ethers in environmental samples requires robust sample preparation to isolate the target analytes from complex matrices such as sediment, sludge, soil, and biological tissues. nih.govnilu.no The methodology involves several steps: extraction, cleanup, and fractionation. cdc.gov

Commonly used extraction techniques include Soxhlet extraction, pressurized liquid extraction (also known as accelerated solvent extraction), and microwave-assisted extraction. nih.govcdc.gov Solvents like toluene, hexane, or mixtures of hexane and dichloromethane are frequently employed. cdc.govthermofisher.com

Following extraction, a cleanup step is necessary to remove co-extracted interfering substances like lipids. nih.gov This is often accomplished using column chromatography with adsorbents such as silica, alumina, or Florisil. thermofisher.comnih.gov Gel permeation chromatography (GPC) is another effective technique for removing high-molecular-weight interferences. nilu.no For some applications, a multi-step cleanup involving different sorbents is required to achieve the necessary sample purity for instrumental analysis. thermofisher.comnih.gov More modern techniques like solid-phase extraction (SPE) and dispersive solid-phase extraction (dSPE), often associated with QuEChERS-based methods, offer simpler and more efficient cleanup. mdpi.comnih.gov

Table 2: Common Sample Preparation Techniques for Brominated Ethers in Environmental Matrices

TechniqueMatrixDescriptionReference
Soxhlet ExtractionSediment, Sludge, SoilA classical method involving continuous extraction with a solvent like toluene for an extended period (e.g., 24 hours). thermofisher.comnih.gov
Pressurized Liquid Extraction (PLE)Sediment, BiotaUses elevated temperatures and pressures to extract analytes more quickly and with less solvent than Soxhlet. cdc.govnih.gov
Solid-Phase Extraction (SPE)Water, SerumAnalytes are isolated from a liquid sample by adsorption onto a solid sorbent, followed by elution with a solvent. Effective for sample cleanup and concentration. nih.govnih.govnih.gov
Gel Permeation Chromatography (GPC)Biological SamplesA size-exclusion chromatography technique used to remove large molecules like lipids from the sample extract. nilu.no
Multi-layer Silica Column CleanupVariousUses columns packed with different types of treated silica (e.g., acidic, basic, neutral) to fractionate the extract and remove interferences. nih.gov

Development and Validation of Analytical Methods for Specific Isomers

The development of new analytical methods is essential for emerging BFRs and for improving the analysis of specific isomers or metabolites in various matrices, such as human serum. nih.govnih.gov A comprehensive method validation process ensures that the analytical results are reliable, accurate, and reproducible. cloudfront.net

Method development involves optimizing all stages of the analysis, from sample extraction and cleanup to instrumental detection. nih.gov For example, a method was developed to simultaneously measure PBDEs, their hydroxylated metabolites (OH-BDEs), HBCD isomers, and other BFRs in human serum using a single solid-phase extraction (SPE) procedure followed by analysis with both GC-MS and LC-MS/MS. nih.govnih.gov

Validation is performed according to established guidelines and assesses several key performance parameters. nih.govcloudfront.net These include:

Accuracy: Often evaluated through spike-and-recovery experiments in a relevant matrix (e.g., fetal bovine serum). Recoveries are typically expected to be within a range of 70-130%. nih.govnih.gov

Precision: Assessed by the relative standard deviation (RSD) of replicate measurements, which should generally be less than 20%. nih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.

Method Detection Limit (MDL) and Limit of Quantification (LOQ): The MDL is the lowest concentration that can be reliably distinguished from a blank, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.govcloudfront.net These are critical for trace-level environmental and biological monitoring. mdpi.comnih.gov

The development of such multi-analyte methods is more time-efficient and cost-effective, allowing for a more integrated assessment of human exposure to various classes of BFRs. nih.govnih.gov

Establishment of Reference Standards and Quality Control Protocols

The foundation of accurate and reproducible chemical analysis lies in the availability of high-purity reference standards and well-defined quality control (QC) protocols. A reference standard is a highly purified and characterized substance used to calibrate analytical instruments and validate analytical methods. QC protocols are a set of standardized procedures that ensure the reliability and consistency of analytical measurements over time.

For a compound like 1,3,5-Tribromo-2-(1-bromoethoxy)benzene, the process of establishing reference standards would involve:

Synthesis and Purification: The initial step would be the chemical synthesis of the compound, followed by rigorous purification techniques such as recrystallization or chromatography to achieve a very high degree of purity.

Characterization and Confirmation of Structure: A battery of analytical techniques would be employed to unequivocally confirm the chemical structure and identity of the synthesized compound. These techniques typically include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Assessment: The purity of the potential reference material would be determined using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with a universal detector, or through quantitative NMR (qNMR).

Certification: For a material to become a Certified Reference Material (CRM), its property values (in this case, purity) must be certified by a recognized certifying body through a metrologically valid procedure.

Once a reference standard is established, quality control protocols for its analysis in various matrices can be developed. These protocols would typically define parameters such as:

Linearity: The range over which the analytical method provides a response that is directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among a series of individual measurements.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the analytical method.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified.

Table 1: Hypothetical Quality Control Parameters for the Analysis of this compound

ParameterAcceptance Criteria
Linearity (Coefficient of Determination, r²)≥ 0.995
Accuracy (% Recovery)80 - 120%
Precision (Relative Standard Deviation, %RSD)≤ 15%
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 10

It is important to reiterate that the information presented in the table above is hypothetical and serves as an example of what typical quality control parameters might look like for the analysis of a brominated organic compound. The actual values would need to be determined experimentally during the method development and validation process for this compound.

The absence of specific analytical methodologies and reference standards for this compound highlights a gap in the current scientific knowledge. Future research in this area would be essential to enable its accurate monitoring and to understand its potential presence and behavior in various environmental and biological systems.

Environmental Occurrence and Transformation Pathways Chemical Perspectives Only

Detection and Spatial Distribution in Abiotic Environmental Compartments (e.g., air, sediment, water)

General studies on other brominated compounds, such as polybrominated diphenyl ethers (PBDEs), have indicated that these substances can be found in various environmental matrices. For instance, benzene (B151609), a foundational component of this compound, has been detected in ambient air, surface water, and groundwater, with concentrations varying based on proximity to industrial and urban sources ciop.plepa.govnih.gov. However, it is crucial to emphasize that this does not directly confirm the presence or distribution of 1,3,5-Tribromo-2-(1-bromoethoxy)benzene. The unique physicochemical properties of this specific ether will govern its partitioning behavior in the environment, which may differ significantly from its constituent chemical moieties.

Table 1: Summary of Environmental Detection Data for this compound

Environmental Compartment Detection Status Concentration Range
Air No data available Not applicable
Sediment No data available Not applicable

Identification of Chemical Sources and Release Pathways into the Environment

Specific sources and release pathways for this compound into the environment have not been explicitly documented in the available scientific literature. However, by examining the broader class of BFRs, potential pathways can be inferred. BFRs are primarily used as additives in a wide array of consumer and industrial products to reduce flammability, including plastics, textiles, and electronics europa.eufao.orgepa.gov.

Potential release pathways for BFRs, and by extension possibly this compound, include:

Manufacturing Processes: Emissions during the synthesis and formulation of the chemical and its incorporation into products.

Product Lifecycle: Leaching and volatilization from products during their use.

Waste Disposal: Release from landfills, incineration facilities, and recycling processes of products containing the compound fao.org.

It is important to note that without specific information on the production volume and application of this compound, these remain speculative pathways based on the behavior of other BFRs.

Abiotic Degradation and Transformation Processes in Environmental Systems

Direct studies on the photochemical degradation of this compound are limited. However, research on related brominated compounds, particularly PBDEs, provides valuable insights into potential transformation pathways. The photodegradation of PBDEs has been shown to follow pseudo-first-order kinetics in various environmental matrices researchgate.netpolyu.edu.hkmdpi.com.

The primary mechanism of photodegradation for many brominated aromatic compounds is reductive debromination, where a bromine atom is replaced by a hydrogen atom researchgate.netpolyu.edu.hk. This process can lead to the formation of lower-brominated congeners. In aqueous environments, the presence of substances like humic acids can influence the rate of photodegradation mdpi.com. For aryl ethers, photolysis in water can also lead to the formation of corresponding phenols acs.orgacs.orgresearchgate.net.

In the atmosphere, the primary degradation pathway for many organic compounds is reaction with hydroxyl radicals (•OH) rsc.orgnih.gov. The rate of this reaction is a key parameter in determining the atmospheric lifetime of a chemical. For halogenated ethers, the kinetics of their reaction with •OH radicals are crucial for assessing their global warming potential and atmospheric persistence rsc.org.

Table 2: Potential Photochemical Degradation Pathways for Brominated Aryl Ethers

Environment Primary Reactant Potential Transformation Products
Aquatic Sunlight (photolysis) Lower-brominated analogues, Brominated phenols

Specific data on the thermal decomposition of this compound is not available. However, the thermal behavior of BFRs in general has been extensively studied. During thermal processes such as waste incineration and accidental fires, BFRs can degrade to form a variety of products, some of which may be more toxic than the parent compound cdu.edu.aumurdoch.edu.au.

Common thermal decomposition products of brominated aromatic compounds include brominated benzenes, brominated phenols, polybrominated dibenzodioxins (PBDDs), and polybrominated dibenzofurans (PBDFs) cdu.edu.aumurdoch.edu.aunih.govresearchgate.netcetjournal.it. The pyrolysis of decabromodiphenyl ether (BDE-209), for example, can lead to the cleavage of the ether linkage and the formation of hexabromobenzene (B166198) and polybromophenols nih.gov. The presence of other materials in the waste stream can also influence the products formed. For instance, co-combustion with chlorine sources can lead to the formation of mixed brominated-chlorinated aromatic compounds nih.gov.

Environmental Transport and Fate Modeling of Brominated Alkyl Aryl Ethers

There are currently no specific environmental transport and fate models developed for this compound or the broader class of brominated alkyl aryl ethers. However, the principles of environmental fate modeling for persistent organic pollutants (POPs) are well-established and can be applied to predict the behavior of such compounds researchgate.netrsc.orgresearchgate.netmdpi.com.

These models typically use a compound's physicochemical properties, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow), to predict its partitioning between air, water, soil, and sediment. Degradation rates, including photodegradation and biodegradation, are also key inputs.

Quantitative Structure-Activity Relationship (QSAR) models are often used to estimate the physicochemical properties and degradation rates of chemicals when experimental data are lacking researchgate.netdtu.dknih.govresearchgate.net. For halogenated compounds, QSARs can predict properties like the rate constant for reaction with hydroxyl radicals in the atmosphere, which is a critical parameter for determining atmospheric lifetime nih.gov. Developing such models for brominated alkyl aryl ethers would be a crucial step in assessing their environmental risk.

Emerging Research Directions and Future Perspectives in 1,3,5 Tribromo 2 1 Bromoethoxy Benzene Chemistry

Development of Green Chemistry Approaches for Synthesis

The synthesis of polyhalogenated aromatic compounds traditionally relies on methods that can be resource-intensive and generate significant waste. Future research into the synthesis of 1,3,5-Tribromo-2-(1-bromoethoxy)benzene will likely prioritize the development of more sustainable and environmentally friendly methodologies. These "green chemistry" approaches aim to improve efficiency while minimizing hazardous byproducts.

Key areas of investigation would include:

Catalytic Systems: Exploring novel catalysts, such as metal-organic frameworks (MOFs) or enzyme-based systems, to facilitate the bromination and etherification steps with higher selectivity and under milder reaction conditions.

Alternative Solvents: Moving away from traditional chlorinated solvents towards greener alternatives like supercritical fluids (e.g., CO2), ionic liquids, or bio-derived solvents.

Flow Chemistry: Implementing continuous flow reactors for the synthesis, which can offer better control over reaction parameters, improve safety, and allow for easier scalability and purification.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste.

Green Chemistry PrinciplePotential Application in Synthesis of this compound
PreventionDesigning synthetic pathways that minimize waste generation from the outset.
Atom EconomyOptimizing reactions to ensure the maximum number of atoms from reactants are incorporated into the product.
Less Hazardous Chemical SynthesesUtilizing and generating substances that possess little or no toxicity to human health and the environment.
Designing Safer ChemicalsEngineering the final product to have reduced toxicity while maintaining its desired function.
Safer Solvents and AuxiliariesReplacing hazardous organic solvents with water, supercritical fluids, or benign alternatives.
Design for Energy EfficiencyConducting reactions at ambient temperature and pressure whenever possible.
Use of Renewable FeedstocksSourcing starting materials from renewable biological sources rather than depletable fossil fuels.
Reduce DerivativesMinimizing the use of protecting groups to reduce reaction steps and waste.
CatalysisEmploying catalytic reagents in small amounts instead of stoichiometric reagents.
Design for DegradationCreating products that break down into innocuous substances after their use.
Real-time analysis for Pollution PreventionMonitoring chemical reactions in real-time to prevent the formation of byproducts.
Inherently Safer Chemistry for Accident PreventionChoosing reagents and reaction conditions that minimize the potential for chemical accidents.

Advanced Studies on Isomer-Specific Reactivity

The specific substitution pattern of This compound dictates its electronic and steric properties, which in turn govern its reactivity. A deeper understanding of its isomer-specific reactivity is crucial for its application as a building block in organic synthesis. Future studies will likely focus on elucidating the precise influence of the bromine and 1-bromoethoxy substituents on various chemical transformations.

Potential research directions include:

Regioselectivity in Cross-Coupling Reactions: Investigating the differential reactivity of the four bromine atoms in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This could enable the selective functionalization of the aromatic ring.

Directed Ortho-Metalation: Exploring the possibility of using the ethoxy group to direct metalation to the adjacent C6 position, providing a pathway for further substitution.

Nucleophilic Aromatic Substitution: Studying the kinetics and thermodynamics of nucleophilic substitution reactions at the bromine-substituted positions, which are activated by the electron-withdrawing nature of the bromine atoms.

Integration of High-Throughput Screening and Computational Predictions

To accelerate the discovery of new applications for This compound , modern high-throughput screening (HTS) techniques and computational modeling will be indispensable. These approaches allow for the rapid evaluation of the compound's properties and its potential in various contexts.

Future research in this area would involve:

Virtual Screening: Employing computational docking studies to predict the binding affinity of This compound and its derivatives with various biological targets, potentially identifying new pharmaceutical leads.

Predictive Modeling of Material Properties: Using density functional theory (DFT) and other computational methods to predict the electronic, optical, and mechanical properties of polymers or materials incorporating this compound.

HTS for Catalysis: Screening libraries of potential catalysts for reactions involving This compound to quickly identify optimal reaction conditions.

Computational MethodApplication in Studying this compoundPredicted Outcomes
Density Functional Theory (DFT)Calculation of electronic structure, molecular orbitals, and reaction energetics.Prediction of reactivity, spectral properties, and thermodynamic stability.
Molecular Dynamics (MD)Simulation of the dynamic behavior of the molecule and its interactions with other molecules.Understanding of conformational preferences and intermolecular forces.
Quantitative Structure-Activity Relationship (QSAR)Development of models that correlate chemical structure with biological activity or physical properties.Prediction of the biological effects or material characteristics of derivatives.

Exploration of its Role in Novel Chemical Reactions and Material Design

The unique combination of a tribrominated benzene (B151609) ring and a bromoalkoxy side chain in This compound makes it a versatile precursor for the synthesis of novel organic molecules and advanced materials.

Potential avenues for future exploration include:

Synthesis of Dendrimers and Hyperbranched Polymers: The multiple reactive sites could allow for its use as a core or branching unit in the construction of complex three-dimensional macromolecules with potential applications in drug delivery and catalysis.

Development of Flame Retardants: The high bromine content suggests that it could be investigated as a reactive flame retardant, which can be chemically incorporated into polymer backbones to enhance their fire resistance.

Precursor for Covalent Organic Frameworks (COFs): The defined geometry and multiple reactive handles make it a candidate for the synthesis of crystalline, porous COFs for applications in gas storage, separation, and catalysis.

Organic Electronics: After suitable functionalization, derivatives of this compound could be explored for their potential use as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

While the journey of This compound from a chemical curiosity to a valuable tool in science and technology is just beginning, the outlined research directions provide a roadmap for future investigations that could establish its significance in the chemical sciences.

Q & A

Q. What are the standard synthetic routes for 1,3,5-Tribromo-2-(1-bromoethoxy)benzene?

Methodological Answer: The synthesis typically involves sequential bromination and etherification. For example:

Bromination of the benzene ring : Start with 2-(1-hydroxyethoxy)benzene and perform electrophilic substitution using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) to achieve 1,3,5-tribromo substitution .

Ether bromination : Treat the intermediate with PBr₃ or HBr to brominate the ethoxy group, ensuring anhydrous conditions to avoid hydrolysis .

Purification : Use recrystallization (e.g., ethanol/water mixture) or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product. Monitor purity via TLC or HPLC .

Q. Key Considerations :

  • Control reaction temperature (<40°C) to prevent polybromination byproducts.
  • Use inert atmosphere (N₂/Ar) to avoid oxidation of intermediates.

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Core techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Identify the ethoxy group (δ 3.5–4.5 ppm for CH₂Br and δ 1.2–1.6 ppm for CH₃) and aromatic protons (if deshielded).
    • ¹³C NMR : Confirm bromine substitution (C-Br carbons at δ 110–130 ppm) and ether linkage (C-O at δ 60–70 ppm) .
  • Mass Spectrometry (EI-MS) : Look for molecular ion clusters (e.g., [M]⁺ at m/z 462–466) and isotopic patterns consistent with Br atoms .
  • FT-IR : Detect C-Br stretches (500–600 cm⁻¹) and ether C-O-C (1050–1150 cm⁻¹) .

Validation : Compare spectral data with computational predictions (DFT) or literature analogs (e.g., brominated dimethoxybenzenes) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Storage : Keep in amber glass bottles under inert gas (N₂) at 2–8°C to prevent degradation .
  • Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as halogenated waste .
  • Emergency Response : For skin contact, wash with soap/water; for eye exposure, flush with saline for 15 minutes .

Advanced Research Questions

Q. How can conflicting NMR data between synthetic batches be resolved?

Methodological Answer:

Identify Impurities : Use 2D NMR (COSY, HSQC) to detect trace byproducts (e.g., debrominated intermediates or oxidation products) .

Solvent Effects : Test in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding or aggregation .

Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal conformational exchange broadening (e.g., ethoxy group rotation) .

Cross-Validation : Compare with high-resolution MS or X-ray crystallography (if crystals are obtainable) .

Case Study : Discrepancies in aromatic proton splitting may arise from residual solvent (e.g., EtOAc) or paramagnetic impurities; repurify via preparative HPLC .

Q. How can reaction yields be optimized in bromination steps?

Methodological Answer:

  • Catalyst Screening : Test FeBr₃ vs. AlBr₃ for regioselectivity; AlBr₃ may favor para-bromination but risks overhalogenation .
  • Solvent Optimization : Use non-polar solvents (CCl₄) to stabilize Br⁺ intermediates and reduce side reactions .
  • Stoichiometry : Limit Br₂ to 3.1 equivalents (vs. 3.0 theoretical) to minimize di-/tetrabrominated byproducts .
  • In Situ Monitoring : Employ Raman spectroscopy to track Br₂ consumption and halt the reaction at 85% conversion .

Q. Yield Data :

ConditionYield (%)Purity (%)
FeBr₃, CCl₄, 25°C7295
AlBr₃, CH₂Cl₂, 0°C6588

Q. What role could this compound play in supramolecular polymer design?

Methodological Answer:

  • Dynamic Linkages : The bromoethoxy group may act as a reversible crosslinker via nucleophilic substitution (e.g., with thiols or amines) to create self-healing networks .
  • Hierarchical Assembly : Use the tribrominated core to coordinate metal ions (e.g., Cu⁺) for conductive polymers .
  • Functionalization : Perform Suzuki coupling on the benzene ring to introduce π-conjugated side chains for optoelectronic materials .

Q. Experimental Design :

Synthesize a Pd-catalyzed copolymer with thiophene derivatives.

Characterize conductivity (four-point probe) and thermal stability (TGA).

Q. How to analyze thermal decomposition pathways using TGA/DSC?

Methodological Answer:

  • TGA Conditions : Heat at 10°C/min under N₂ to 600°C. Observe mass loss stages:
    • 150–200°C: Ethoxy group cleavage (BrCH₂CH₂O- → Br⁻ + aldehyde).
    • 300–400°C: Aromatic ring decomposition .
  • DSC : Identify endothermic peaks (melting) and exothermic events (decomposition).
  • Evolved Gas Analysis (EGA) : Couple TGA with FT-IR/MS to detect HBr (ν ~600 cm⁻¹) or CO₂ emissions .

Data Interpretation : Compare with brominated diphenyl ethers (e.g., 2,2',4,4',6-pentabromodiphenyl ether) to infer analogous degradation mechanisms .

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